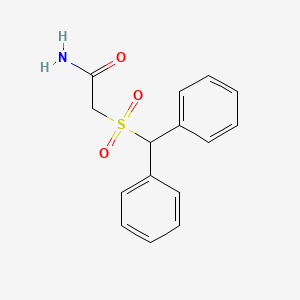

Modafinil Sulfone

概要

説明

Modafinil Sulfone is an achiral, oxidized metabolite of modafinil, a wakefulness-promoting agent . It is one of the two major circulating metabolites of modafinil, the other being modafinil acid . Modafinil Sulfone is also a metabolite of the modafinil prodrug, adrafinil .

Synthesis Analysis

A facile procedure has been reported to synthesize racemic modafinil and its achiral oxidized derivative (diphenylmethylsulfonyl acetamide) . The described procedure lends itself to the production of several other amides of potential interest .Molecular Structure Analysis

Modafinil has a molecular formula of C15H15NO2S and a molecular weight of 273.35 g/mol . It is a racemic compound, meaning it consists of equal amounts of its enantiomers (mirror-image isomers) .Chemical Reactions Analysis

Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Metabolism is largely via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways . Modafinil sulfone is also a metabolite of armodafinil, the ®- (–)-enantiomer of modafinil, as oxidation to the sulfone removes the chiral center at the sulfur atom .Physical And Chemical Properties Analysis

Modafinil presents itself as a white to off-white crystalline powder, with a melting point of 164-166°C . The elemental analysis for Modafinil Sulfone is %C 70.03; %H 5.84; %N 5.55; %S 12.45 .科学的研究の応用

Anti-Inflammatory Activity

Modafinil derivatives, including Modafinil Sulfone, have been studied for their anti-inflammatory activity . In cultured BV2 cells, these compounds have shown to inhibit nitrite production and expression of iNOS and COX-2 after LPS stimulation .

Treatment of Narcolepsy

Modafinil, from which Modafinil Sulfone is derived, is clinically useful in the treatment of narcolepsy, a neurological disorder marked by uncontrollable attacks of daytime sleepiness .

Treatment of ADHD

Modafinil has also been suggested as a potential treatment for Attention Deficit Hyperactivity Disorder (ADHD) .

Treatment of Cancer-Related Fatigue

There is potential for Modafinil to be used in the treatment of cancer-related fatigue .

Neuroprotective Function

Modafinil is known to have a neuroprotective function . This could potentially extend to its derivatives, including Modafinil Sulfone.

Inhibition of Hepatic Cytochrome P450 Activities

Modafinil is known to inhibit hepatic cytochrome P450 activities . This property could potentially be shared by its derivatives, including Modafinil Sulfone.

Safety and Hazards

将来の方向性

The practice of a method in the preparation of a smart drug Modafinil has proved its good applicability . The oxidation of sulfides to their corresponding sulfoxides or sulfones has been achieved using a low-cost poly(amidoamine) with a first-generation coupled phosphomolybdate hybrid as the catalyst and aqueous hydrogen peroxide as the oxidant .

作用機序

Target of Action

Modafinil Sulfone, a metabolite of Modafinil, is believed to interact with the same primary targets as Modafinil. These targets include the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters play a crucial role in the regulation of neurotransmitter levels in the brain, which in turn influence alertness, wakefulness, and cognitive performance .

Mode of Action

It is believed to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil Sulfone may also activate glutamatergic circuits while inhibiting GABA . These actions result in increased wakefulness and alertness .

Biochemical Pathways

Modafinil Sulfone is thought to affect several biochemical pathways. It is primarily metabolized via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .

Pharmacokinetics

Modafinil Sulfone’s pharmacokinetic properties are similar to those of Modafinil. After oral administration, Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days . Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug .

Result of Action

Interestingly, like Modafinil, Modafinil Sulfone was found to show anticonvulsant properties in animals, indicating that it does possess some biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Modafinil Sulfone. For instance, the presence of other medications can affect the pharmacokinetics of Modafinil Sulfone. Modafinil has potential to affect the pharmacokinetics of drugs that are metabolized by certain CYP enzymes . Compounds that induce or inhibit CYP activity are unlikely to have major effects on the pharmacokinetics of Modafinil .

特性

IUPAC Name |

2-benzhydrylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNOWZYHYRSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424213 | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118779-53-6 | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118779-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modafinil sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

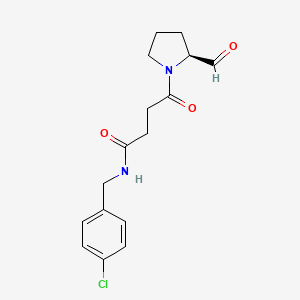

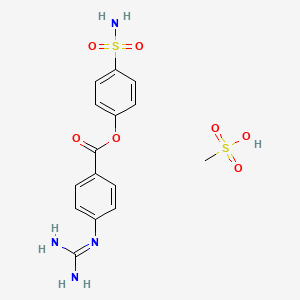

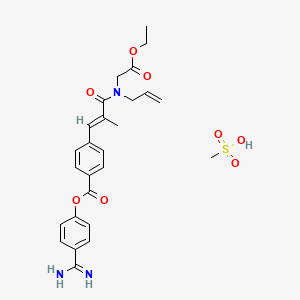

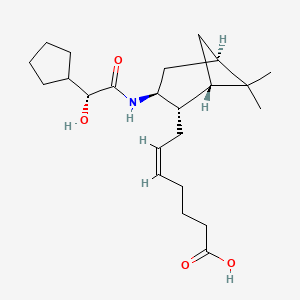

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)

![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)

![4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid](/img/structure/B1677321.png)